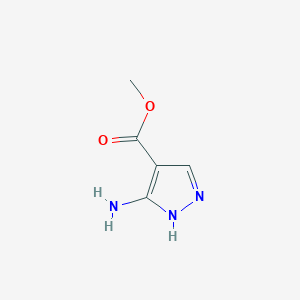

methyl 3-amino-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQFAPZUQKYADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297732 | |

| Record name | methyl 3-aminopyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29097-00-5 | |

| Record name | 29097-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-aminopyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate from β-Ketonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-amino-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the widely employed and efficient method utilizing the cyclocondensation reaction of β-ketonitriles with hydrazine. This document details the underlying reaction mechanism, provides representative experimental protocols, and presents a summary of relevant quantitative data to aid in the practical application of this synthetic route.

Introduction

3-Aminopyrazole derivatives are a cornerstone in the synthesis of a multitude of biologically active compounds. Their inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Notably, the pyrazole core is a key pharmacophore in numerous approved drugs and clinical candidates, including anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. The title compound, this compound, serves as a crucial intermediate for the construction of more complex molecular architectures, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries.

The most direct and common approach to the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine with a 1,3-dielectrophilic species, such as a β-ketonitrile.[1] This method is favored for its operational simplicity, ready availability of starting materials, and generally good yields.

Reaction Mechanism

The synthesis of 3-amino-1H-pyrazole-4-carboxylates from β-ketonitriles and hydrazine proceeds through a well-established reaction pathway. The process is initiated by a nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. The subsequent and final step involves an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone moiety attacks the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring.

References

An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanism for the formation of methyl 3-amino-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with the formation of a key intermediate, methyl 2-cyano-3-ethoxyacrylate, followed by a cyclocondensation reaction with hydrazine. This document details the underlying chemical principles, provides structured quantitative data, outlines detailed experimental protocols, and includes visual diagrams of the reaction pathways and workflows to facilitate a thorough understanding for researchers and professionals in the field.

Introduction

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. Specifically, 3-aminopyrazole-4-carboxylate esters are crucial intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. A clear and detailed understanding of their formation mechanism is paramount for process optimization, yield improvement, and the development of novel synthetic routes. This guide focuses on the prevalent and efficient synthesis of this compound.

Overall Synthetic Pathway

The formation of this compound is typically achieved through a two-step synthesis. The first step involves the preparation of the key precursor, methyl 2-cyano-3-ethoxyacrylate. The second step is the cyclocondensation of this precursor with hydrazine hydrate to yield the final pyrazole product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Reaction Mechanisms

Formation of Methyl 2-cyano-3-ethoxyacrylate

The synthesis of the activated alkene, methyl 2-cyano-3-ethoxyacrylate, proceeds via a condensation reaction between methyl cyanoacetate and triethyl orthoformate, typically using acetic anhydride as a dehydrating agent and catalyst. The reaction involves the formation of a diethoxycarbenium ion intermediate which then reacts with the active methylene group of methyl cyanoacetate.

Caption: Mechanism for the formation of methyl 2-cyano-3-ethoxyacrylate.

Formation of this compound

The core of the synthesis is the cyclocondensation reaction. This reaction proceeds through a cascade of nucleophilic attack, intramolecular cyclization, and elimination.

-

Michael Addition: The terminal nitrogen of hydrazine, being a strong nucleophile, attacks the electron-deficient β-carbon of the methyl 2-cyano-3-ethoxyacrylate. This results in the formation of a hydrazino intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on the electrophilic carbon of the nitrile group.

-

Tautomerization and Aromatization: The resulting five-membered ring intermediate undergoes tautomerization and subsequent elimination of an ethanol molecule to yield the stable, aromatic this compound.

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a privileged scaffold for designing molecules that can interact with various biological targets. This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors for oncology, such as those targeting the RET (Rearranged during Transfection) kinase, and compounds with applications in agriculture.[1][2][3] The strategic importance of this pyrazole derivative necessitates robust and efficient synthetic methodologies for its preparation on both laboratory and industrial scales.

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, focusing on the selection of starting materials, detailed experimental protocols, and comparative data to inform synthetic strategy.

Core Synthetic Strategies

The most prevalent and efficient syntheses of the 3-aminopyrazole-4-carboxylate core rely on the principle of cyclocondensation. This involves the reaction of a hydrazine derivative, which acts as a binucleophilic 1,2-diamine equivalent, with a suitable three-carbon electrophilic partner containing the desired functionality. The general logic follows the well-established Knorr pyrazole synthesis and related methodologies.[4][5]

Caption: General logical workflow for pyrazole synthesis.

The primary variations in the synthesis of this compound lie in the choice of the three-carbon synthon. The most common precursors are derivatives of cyanoacetic acid, which already incorporate the nitrile (a precursor to the amine) and the carboxylate functionalities.

Two principal routes are detailed below:

-

Route A: Reaction of hydrazine with an alkoxymethylene cyanoacetate derivative.

-

Route B: Reaction of hydrazine with an enaminomethylene cyanoacetate derivative.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data and conditions for the key synthetic routes, allowing for an easy comparison of methodologies.

| Parameter | Route A: From Ethoxymethylene Cyanoacetate [6] | Route B: From Enaminomethylene Cyanoacetate [6] |

| Three-Carbon Synthon | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 2-cyano-3-morpholinoacrylate |

| Hydrazine Source | Hydrazine Hydrate | Hydrazine Hydrate (80% technical) |

| Solvent | Alcohol (e.g., Ethanol) | Water |

| Reaction Temperature | Reflux | 15-20°C (initial), then reflux |

| Reaction Time | ~6 hours | ~3 hours |

| Key Advantages | Utilizes a commercially available starting material. | Often proceeds with higher reactivity and may allow for milder initial conditions. |

| Key Disadvantages | May require longer reaction times compared to enamine-based routes. | Requires an additional step to prepare the enamine precursor from ethyl cyanoacetate. |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the ethyl ester analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, which is chemically similar to the methyl ester and follows identical synthetic principles. The methyl ester can be prepared by substituting the corresponding methyl-based starting materials.

Protocol 1: Synthesis from Ethyl 2-cyano-3-ethoxyacrylate (Route A)

This procedure is based on the method disclosed in US Patent 2,868,803.[6]

Starting Materials:

-

Ethoxy-methylene-cyanoacetic acid ethyl ester

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a reaction flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxy-methylene-cyanoacetic acid ethyl ester in absolute ethanol.

-

To this solution, add a stoichiometric equivalent of hydrazine hydrate dropwise while stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Maintain the reflux for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then further chill in an ice bath to facilitate precipitation of the product.

-

Collect the crystalline solid by filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis from Ethyl 2-cyano-3-morpholinoacrylate (Route B)

This protocol is adapted from the process described in patent WO2011064798A1.[6]

Starting Materials:

-

Ethyl 2-cyano-3-morpholinoacrylate (250 g, 1.19 moles)

-

Hydrazine hydrate (80% technical, 74 g, 1.18 moles)

-

Water (600 mL)

Procedure:

-

Charge a suitable reaction vessel with 600 mL of water and add ethyl 2-cyano-3-morpholinoacrylate (250 g).

-

Stir the resulting slurry and maintain the temperature at 15-20°C.

-

Carefully add hydrazine hydrate (74 g) to the reaction solution under continuous stirring over a period of 30-45 minutes, ensuring the temperature remains between 15-20°C.

-

After the addition is complete, continue stirring at the same temperature for 1 hour.

-

Raise the temperature of the reaction mixture to reflux (approximately 95-100°C) and maintain for 3 hours.

-

Cool the reaction mass to 25-30°C and then further chill to 0-5°C. Stir for 1 hour to ensure complete crystallization.

-

Filter the solid product and wash it with chilled water.

-

Dry the product at 60-65°C until a constant weight is achieved to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Mandatory Visualizations: Synthetic Workflows

The following diagrams illustrate the chemical transformations described in the protocols.

Caption: Synthesis via Ethoxymethylene Cyanoacetate (Route A).

References

- 1. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. thieme.de [thieme.de]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 3-Amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. Pyrazole-containing compounds have been successfully developed into drugs for treating a range of diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. While some experimental physical properties for this specific compound are not widely reported, data for closely related compounds and computed values provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1][2] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| CAS Number | 29097-00-5 | [1] |

| IUPAC Name | methyl 5-amino-1H-pyrazole-4-carboxylate | [1] |

| Canonical SMILES | COC(=O)C1=C(NN=C1)N | [1] |

| Melting Point | Not reported; related compound 3-Amino-4-pyrazolecarboxylic acid melts at 135 °C (with decomposition) | [3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in polar organic solvents such as ethanol and DMSO. Solubility of a similar compound, 5-amino-3-methyl-1-phenylpyrazole, is highest in 1,4-dioxane and acetonitrile. | [4] |

| pKa | Data not available | |

| XLogP3 | 0.3 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | Spectra available in various databases. Expected signals include a singlet for the methyl ester protons, signals for the pyrazole ring proton, and broad signals for the amino and NH protons. |

| ¹³C NMR | Spectra available in various databases. Expected signals include those for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbon. |

| IR | Expected characteristic peaks for N-H stretching of the amine and pyrazole, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring. |

Synthesis

The most common and efficient method for the synthesis of 3-aminopyrazole-4-carboxylates involves the condensation of a hydrazine with an appropriate β-enamino ester or a related precursor. A detailed experimental protocol, adapted from the synthesis of the corresponding ethyl ester, is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction between ethyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate, adapted for the synthesis of the methyl ester.

Materials:

-

Methyl 2-cyano-3-ethoxyacrylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

-

To this stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product as a solid.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Understanding its physical properties is paramount for its effective use in synthesis, formulation, and as a starting material for novel chemical entities. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting and boiling points remain to be definitively published in readily accessible literature.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| CAS Number | 29097-00-5 | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Data not available. The related compound, 3-amino-4-pyrazolecarboxylic acid, has a melting point of 135 °C (with decomposition). | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Calculated XLogP3 | 0.3 | [2] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics based on its structure and data from related pyrazole derivatives.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the pyrazole ring proton, the amino group protons, and the methyl ester protons are anticipated. The chemical shifts will be influenced by the electronic environment of the pyrazole ring. |

| ¹³C NMR | Resonances for the five carbon atoms are expected, including the carbonyl carbon of the ester, the two sp² carbons of the pyrazole ring, and the methyl carbon of the ester. The chemical shifts of the ring carbons provide insight into the electron distribution within the heterocyclic system.[3][4][5] |

| FT-IR | Characteristic absorption bands are expected for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching, the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region).[6][7][8][9] |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[12]

-

Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[13]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[12]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11][12]

-

For a pure compound, the melting range should be sharp, typically within 1-2°C.[11]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

Apparatus and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[16]

-

Pipettes and a filtration device (e.g., a pipette with a cotton or glass wool plug)[14]

-

Vortex mixer or sonicator

Procedure:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[15][16]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[16]

-

Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean NMR tube to remove any particulate matter.[14]

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the deuterium signal of the solvent, shimming the magnetic field for homogeneity, tuning the probe, and setting the appropriate acquisition parameters.[16]

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

Apparatus and Materials:

-

FT-IR spectrometer with a sample holder (e.g., for KBr pellets or ATR)

-

Potassium bromide (KBr), IR grade, dried

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[17]

-

Transfer a portion of the powder into a pellet die.

-

Use a hydraulic press to apply pressure and form a thin, transparent pellet.[17]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Logical Workflow for Compound Characterization

For researchers synthesizing or working with this compound, a systematic characterization workflow is essential to confirm the identity and purity of the compound. The following diagram illustrates a typical logical workflow.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data, particularly for thermal properties, are not yet widely reported, the provided protocols offer standardized methods for their determination. The spectral data expectations and the logical workflow for characterization serve as valuable resources for researchers engaged in the synthesis, analysis, and application of this important heterocyclic compound in the field of drug development and materials science.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | C5H7N3O2 | CID 272904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. IR _2007 [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. research.reading.ac.uk [research.reading.ac.uk]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of methyl 3-amino-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in publicly accessible databases and literature, this guide presents a predicted ¹H NMR data set based on established principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring such a spectrum and a logical workflow for its analysis.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound in a common deuterated solvent such as DMSO-d₆ is summarized below. These predictions are based on the electronic environment of the protons in the molecule, considering the effects of the pyrazole ring, the amino group, and the methyl carboxylate substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 11.0 - 13.0 | Broad Singlet | 1H | N-H (pyrazole ring) |

| 2 | ~ 7.5 - 8.0 | Singlet | 1H | C5-H (pyrazole ring) |

| 3 | ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| 4 | ~ 3.7 | Singlet | 3H | -OCH₃ |

Note: The chemical shifts of N-H and NH₂ protons can be highly variable and are dependent on solvent, concentration, and temperature. These signals may also be broadened due to quadrupole effects and exchange phenomena.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.[1]

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] Other deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) may also be used, but DMSO-d₆ is often suitable for pyrazole derivatives.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[3][4]

2. NMR Instrument Parameters:

-

The following parameters are recommended for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A range of 0-14 ppm is typically sufficient.

-

Temperature: 298 K (25 °C).

-

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

Caption: Logical workflow for ¹H NMR analysis.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire an experimental spectrum and perform further 2D NMR experiments such as COSY and HSQC.

References

In-Depth Technical Guide: 13C NMR Data for Methyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for methyl 3-amino-1H-pyrazole-4-carboxylate. Due to the limited availability of directly published and assigned 13C NMR data for this specific methyl ester, this guide utilizes data from its close structural analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, to provide a reliable estimation of the chemical shifts. This information is crucial for the structural elucidation and purity assessment of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The assignments are based on established chemical shift ranges for pyrazole derivatives and data reported for analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~164 |

| C3 (C-NH2) | ~155 |

| C5 (CH) | ~138 |

| C4 (C-COOCH3) | ~96 |

| O-CH3 (ester) | ~51 |

Note: These are estimated values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a typical experimental protocol for acquiring the 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for pyrazole derivatives due to its excellent solubilizing power. Other potential solvents include chloroform-d (CDCl3) or methanol-d4 (CD3OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Typical Value |

| Spectrometer Frequency | 100 MHz (for 13C on a 400 MHz 1H instrument) |

| Pulse Program | Standard proton-decoupled 13C experiment (e.g., zgpg30) |

| Acquisition Time (AQ) | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds |

| Number of Scans (NS) | 1024 or more (to achieve adequate signal-to-noise) |

| Spectral Width (SW) | ~200-250 ppm |

| Temperature | 298 K (25 °C) |

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Chemical Shift Referencing: Reference the spectrum to the solvent peak or TMS (if added).

Structural Representation and NMR Correlation

The following diagram illustrates the chemical structure of this compound with the predicted 13C NMR chemical shifts assigned to the respective carbon atoms.

Caption: Molecular structure and predicted 13C NMR shifts.

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of methyl 3-amino-1H-pyrazole-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups and data from structurally related molecules. This information is intended to aid researchers in the identification and characterization of this and similar pyrazole derivatives.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is characterized by the vibrational modes of its primary amine, pyrazole ring, and methyl ester functional groups. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

| N-H Asymmetric Stretching | 3450 - 3350 | Medium | Primary Aromatic Amine |

| N-H Symmetric Stretching | 3360 - 3250 | Medium | Primary Aromatic Amine |

| C-H Stretching (Aromatic/Heteroaromatic) | 3150 - 3000 | Medium to Weak | Pyrazole Ring & C-H |

| C-H Stretching (Aliphatic) | 2995 - 2950 | Medium to Weak | Methyl Ester (CH₃) |

| C=O Stretching | 1730 - 1715 | Strong | Methyl Ester |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium to Strong | Primary Aromatic Amine |

| C=C & C=N Ring Stretching | 1600 - 1450 | Medium to Strong | Pyrazole Ring |

| C-H Bending (Aliphatic) | 1450 - 1350 | Medium | Methyl Ester (CH₃) |

| C-N Stretching (Aromatic) | 1335 - 1250 | Strong | Primary Aromatic Amine |

| C-O Stretching (Ester) | 1300 - 1000 | Strong | Methyl Ester |

| N-H Wagging | 910 - 665 | Medium to Broad | Primary Aromatic Amine |

| C-H Out-of-Plane Bending (Aromatic) | 900 - 675 | Medium to Strong | Pyrazole Ring |

Key Spectral Features and Interpretation

-

N-H Stretching: The presence of a primary amine is typically indicated by two medium-intensity bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1] In aromatic amines, these bands are often found at slightly higher frequencies compared to aliphatic amines.[2][3]

-

C=O Stretching: A strong, sharp absorption band between 1730-1715 cm⁻¹ is a clear indicator of the carbonyl group in the methyl ester.[4][5] The position of this band can be influenced by conjugation.

-

Pyrazole Ring Vibrations: The pyrazole ring will exhibit a series of medium to strong intensity bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.[6][7] Aromatic C-H stretching will appear in the 3150-3000 cm⁻¹ range.[8]

-

C-N and C-O Stretching: A strong band for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[9][10] The C-O stretching vibrations of the ester group will result in one or two strong bands in the 1300-1000 cm⁻¹ region.[4][11]

-

Bending Vibrations: The N-H bending (scissoring) of the primary amine gives rise to a medium to strong band at 1650-1580 cm⁻¹.[9] A broader N-H wagging band can be observed in the 910-665 cm⁻¹ region.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or ethanol) and allow it to dry completely.

-

Record a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

-

For a good signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

-

Data Processing and Cleaning:

-

After the measurement, release the pressure arm and remove the sample from the crystal.

-

Thoroughly clean the ATR crystal surface with an appropriate solvent to remove all traces of the sample.

-

The acquired spectrum can be further processed using the spectrometer software, including baseline correction and smoothing if necessary.

-

Diagrams

Caption: General workflow for IR spectral analysis.

Caption: Key vibrational modes of the target molecule.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Mass Spectrometry of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl 3-amino-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details expected fragmentation patterns, representative experimental protocols, and visual workflows to aid in the characterization and analysis of this molecule.

Molecular and Mass Spectrometric Data

This compound has a molecular formula of C₅H₇N₃O₂ and a monoisotopic mass of approximately 141.05 Da.[1][2] The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum, inferred from the analysis of closely related analogs such as ethyl 3-amino-1H-pyrazole-4-carboxylate and 3-amino-1H-pyrazole-4-carboxamide.[3][4]

| m/z | Proposed Fragment | Formula | Notes |

| 141 | [M]⁺ | [C₅H₇N₃O₂]⁺ | Molecular Ion |

| 110 | [M - OCH₃]⁺ | [C₄H₄N₃O]⁺ | Loss of the methoxy radical from the ester |

| 109 | [M - OCH₃ - H]⁺ | [C₄H₃N₃O]⁺ | Loss of a hydrogen radical from the m/z 110 fragment |

| 82 | [C₃H₄N₃]⁺ | [C₃H₄N₃]⁺ | Putative fragment from cleavage of the pyrazole ring |

| 68 | [C₃H₄N₂]⁺ | [C₃H₄N₂]⁺ | Putative pyrazole ring fragment |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to initiate with the loss of the methoxy group from the ester functionality, followed by further fragmentation of the pyrazole ring.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

Representative LC-MS/MS Protocol

This protocol is a general guideline for the analysis of aromatic amines and can be adapted for this compound.[5][6][7]

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

If analyzing from a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

Chromatographic Conditions:

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 45 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification, with a full scan mode for qualitative analysis.

Representative GC-MS Protocol

For a more volatile derivative or if derivatization is performed, GC-MS can be a suitable technique.[8]

Sample Preparation:

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Derivatization (e.g., silylation) may be required to improve volatility and thermal stability.[9][10]

Chromatographic Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

Scan Range: m/z 40-400.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

Caption: General experimental workflow for mass spectrometric analysis.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | C5H7N3O2 | CID 272904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. agilent.com [agilent.com]

- 8. jeol.com [jeol.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 3-Aminopyrazole Derivatives: A Technical Guide for Researchers

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1][2] Their derivatives are integral to a wide array of pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and antiviral drugs.[3][4] A critical aspect of pyrazole chemistry, particularly for 3-aminopyrazole derivatives, is the phenomenon of prototropic tautomerism. This process, involving the migration of a proton, leads to the existence of distinct structural isomers that can interconvert.[1][5] Understanding and controlling this tautomeric equilibrium is paramount for drug development professionals, as the specific tautomeric form of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and overall biological activity.[6]

This technical guide provides an in-depth examination of tautomerism in 3-aminopyrazole derivatives, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the underlying principles with clear visualizations.

The Core of Tautomerism in 3-Aminopyrazoles: The 3-Amino vs. 5-Amino Equilibrium

The annular prototropic tautomerism in 3(5)-aminopyrazoles primarily involves a 1,2-proton shift between the two adjacent ring nitrogen atoms. This results in an equilibrium between two main forms: the 3-amino-1H-pyrazole (3-AP) and the 5-amino-1H-pyrazole (5-AP) tautomer.[1][5]

Caption: Prototropic tautomerism in 3-aminopyrazole.

The position of this equilibrium is not static; it is dynamically influenced by a variety of factors, including the electronic nature of other substituents on the pyrazole ring, the polarity of the solvent, and the physical state (solid versus solution) of the compound.

Factors Influencing Tautomeric Stability and Equilibrium

Substituent Effects

The electronic properties of substituents on the pyrazole ring play a crucial role in determining the relative stability of the 3-AP and 5-AP tautomers.[5][7]

-

Electron-donating groups (e.g., -NH₂, -OH, -Cl, -F) tend to stabilize the 3-amino tautomer.[5]

-

Electron-withdrawing groups (e.g., -CN, -COOH, -NO₂) generally favor the 5-amino tautomer.[2][5]

This effect can be attributed to the way these groups influence the electron density distribution within the pyrazole ring and their interactions with the lone pair electrons of the nitrogen atoms.

Solvent Effects

The polarity of the solvent can significantly shift the tautomeric equilibrium. The 5-amino tautomer generally possesses a higher dipole moment than the 3-amino form.[8] Consequently, polar solvents can better solvate and stabilize the 5-AP tautomer, increasing its relative population in solution.[8] For instance, a rare case of slow tautomerism on the NMR timescale was observed in DMSO-d6, allowing for the distinct detection of both 3-AP and 5-AP tautomers.[9]

Physical State: Solid vs. Solution

The tautomeric form present in the solid state, as determined by X-ray crystallography, can differ from the equilibrium mixture observed in solution. In the solid state, crystal packing forces and intermolecular hydrogen bonding networks often lock the molecule into a single, energetically preferred tautomeric form.[2][10] For example, several 4-substituted 3(5)-aminopyrazoles were found to exist exclusively as the 3-amino tautomer in the solid state.[9]

Quantitative Analysis of Tautomeric Equilibrium

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between the 3-AP and 5-AP tautomers. These theoretical predictions often align well with experimental observations.

| Compound/Condition | Method | ΔE (5-AP - 3-AP) (kJ/mol) | More Stable Tautomer | Reference |

| 3(5)-Aminopyrazole (gas phase) | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 3-AP | [5] |

| 3(5)-Aminopyrazole (gas phase) | MP2/6-311++G(d,p) | ~10 | 3-AP | [5] |

| 3(5)-Amino-5(3)-arylpyrazoles | AM1 (semi-empirical) | ~8.4 (2 kcal/mol) | 3-AP | [10] |

| 4-Substituted 3(5)-aminopyrazoles (gas phase) | B3LYP/6-31G | Varies with substituent | Varies | [9] |

| 4-Substituted 3(5)-aminopyrazoles (DMSO) | B3LYP/6-31G (PCM) | Varies with substituent | 5-AP stability increases | [9] |

Note: ΔE represents the difference in electronic energy. Positive values indicate that the 5-AP tautomer is higher in energy (less stable) than the 3-AP tautomer.

Experimental Protocols for Tautomerism Analysis

A multi-faceted approach combining spectroscopic and computational methods is typically required for a comprehensive understanding of tautomerism in 3-aminopyrazole derivatives.

Caption: Integrated workflow for studying tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution.[11]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the 3-aminopyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.[12]

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. If possible, ¹⁵N NMR can provide even more direct information about the nitrogen environment.[13] For quantitative analysis (qNMR), ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.[14][15]

-

Spectral Analysis:

-

Identification: In cases of slow or intermediate exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer.[9] Chemical shifts, particularly for the ring protons and carbons, will differ between the 3-AP and 5-AP forms.

-

Quantification: Integrate the signals corresponding to a specific proton (or carbon) in each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[14] The equilibrium constant (KT) can be calculated as [5-AP]/[3-AP].

-

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic data (ΔH°, ΔS°) for the tautomeric interconversion and can help to coalesce separate signals or resolve broad ones.[12]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[10]

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, are determined. This unequivocally identifies the tautomer present in the crystal lattice.[16]

-

Analysis: Analyze the solved structure to understand the intermolecular interactions, such as hydrogen bonding, that stabilize the observed tautomer.[2]

Computational Chemistry

Theoretical calculations are essential for predicting tautomer stability and complementing experimental data.[17]

Methodology:

-

Structure Generation: Build the 3D structures of both the 3-AP and 5-AP tautomers in silico.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[5] This is done first for the gas phase.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy).

-

Solvent Modeling: To simulate solution conditions, re-run the optimization and frequency calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[9]

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in both the gas phase and the simulated solvent to predict the equilibrium position. The tautomer with the lower Gibbs free energy is the more stable form.

Relevance in Drug Discovery and Development

The tautomeric state of a 3-aminopyrazole derivative is not merely a chemical curiosity; it has profound implications for its function as a drug. The position of the N-H proton and the resulting electronic distribution affect the molecule's shape, hydrogen bonding capabilities, and overall polarity. These features dictate how the molecule interacts with its biological target.

For example, in the development of kinase inhibitors, the 3-aminopyrazole scaffold is frequently used.[18][19] The amino group and the pyrazole nitrogens often form critical hydrogen bonds within the ATP-binding pocket of the kinase. A shift in the tautomeric form can reposition these hydrogen bond donors and acceptors, potentially abolishing or significantly reducing the inhibitor's potency.

Caption: Impact of tautomerism on biological activity.

The discovery of 3-aminopyrazole derivatives as potent and selective AXL kinase inhibitors highlights this principle.[18] The specific tautomer capable of binding effectively to the AXL protein is the one responsible for the observed therapeutic effect. Therefore, medicinal chemists must design molecules where the bioactive tautomer is the predominant or at least a significantly populated form under physiological conditions.

Conclusion

Tautomerism in 3-aminopyrazole derivatives is a complex but critical area of study for researchers in organic chemistry and drug development. The equilibrium between the 3-amino and 5-amino forms is delicately balanced by the interplay of substituent electronics, solvent polarity, and solid-state packing forces. A thorough investigation, employing a combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is essential to fully characterize the tautomeric behavior of any new derivative. This understanding is fundamental to establishing robust structure-activity relationships and ultimately designing more effective and targeted therapeutics.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their biological activity is often highly dependent on the substitution pattern around the pyrazole ring. Consequently, the ability to control the regioselectivity during their synthesis is of paramount importance in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core principles and methodologies for achieving regiocontrol in the synthesis of 3-amino- and 5-aminopyrazoles, offering a valuable resource for researchers in the field.

The primary challenge in the synthesis of N-substituted aminopyrazoles lies in controlling which nitrogen atom of a monosubstituted hydrazine attacks the appropriate electrophilic center of a 1,3-dielectrophilic precursor. This typically leads to the formation of two possible regioisomers: the 1,3-disubstituted and the 1,5-disubstituted aminopyrazoles. This guide will detail the factors influencing this regioselectivity and provide experimental protocols for directing the synthesis towards the desired isomer.

Core Principles of Regioselectivity

The regiochemical outcome of the reaction between a monosubstituted hydrazine and a 1,3-dielectrophile, such as a β-ketonitrile or an alkoxyacrylonitrile, is primarily governed by a delicate interplay of kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control

A key strategy for achieving regioselectivity is the exploitation of kinetic versus thermodynamic reaction control.[1]

-

Kinetic Control: Under basic conditions and at low temperatures (e.g., 0 °C), the reaction is under kinetic control. The more nucleophilic, substituted nitrogen of the alkylhydrazine rapidly attacks the electrophilic carbon, leading to an intermediate that quickly cyclizes to form the 3-aminopyrazole . This pathway is favored when the initial Michael addition is irreversible and rapid.[1]

-

Thermodynamic Control: Under neutral conditions and at elevated temperatures (e.g., 70 °C), the reaction is under thermodynamic control. This allows for the equilibration of the initial Michael adducts. The intermediate formed by the attack of the less sterically hindered, terminal nitrogen of the hydrazine is thermodynamically more stable, leading to the formation of the 5-aminopyrazole as the major product.[1] For arylhydrazines, the unsubstituted nitrogen is generally more nucleophilic, which also favors the formation of the 5-aminopyrazole.

The following diagram illustrates the general principle of kinetic versus thermodynamic control in the synthesis of aminopyrazoles from an alkoxyacrylonitrile and a substituted hydrazine.

Kinetic vs. Thermodynamic Control Pathways

Influence of Substituents

The electronic and steric properties of the substituents on both the hydrazine and the 1,3-dielectrophile play a crucial role in determining the regioselectivity.

-

Hydrazine Substituents:

-

Steric Hindrance: Bulky substituents on the hydrazine (e.g., cyclohexyl, t-butyl) disfavor the attack of the substituted nitrogen, thus leading to a higher proportion of the 5-aminopyrazole isomer even under kinetic conditions.

-

Electronic Effects: Electron-donating groups on an arylhydrazine increase the nucleophilicity of the substituted nitrogen, which can lead to a higher yield of the 3-aminopyrazole under kinetic control. Conversely, electron-withdrawing groups favor the formation of the 5-aminopyrazole.

-

-

1,3-Dielectrophile Substituents: The nature of the electrophilic centers and the leaving group on precursors like α,β-unsaturated nitriles can influence the reaction pathway. For instance, the use of a better leaving group can accelerate the cyclization step, potentially trapping the kinetic product.[2]

Key Synthetic Methodologies and Experimental Protocols

The most common and versatile methods for the synthesis of aminopyrazoles involve the condensation of hydrazines with β-ketonitriles or their synthetic equivalents.[2][3][4]

Condensation of Hydrazines with β-Alkoxyacrylonitriles

This method allows for a switch in regioselectivity by modifying the reaction conditions.[1]

Experimental Protocol for Kinetically Controlled Synthesis of 3-Aminopyrazoles [1]

-

A solution of sodium ethoxide (2 equivalents) in ethanol is prepared and cooled to 0 °C.

-

The substituted hydrazine (1 equivalent) is added to the cooled solution.

-

The β-alkoxyacrylonitrile (1 equivalent) is then added dropwise to the reaction mixture over a period of 45-60 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C for an additional 2-3 hours.

-

Upon completion, the reaction is worked up by quenching with a suitable reagent (e.g., water or a mild acid) and extracting the product.

Experimental Protocol for Thermodynamically Controlled Synthesis of 5-Aminopyrazoles [1]

-

The substituted hydrazine (1 equivalent) and the β-alkoxyacrylonitrile (1 equivalent) are dissolved in a suitable solvent (e.g., ethanol).

-

The reaction mixture is heated to 70 °C and stirred for 14 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization.

The following workflow diagram outlines the decision-making process for synthesizing the desired aminopyrazole isomer.

Synthetic Decision Workflow

Condensation of Hydrazines with β-Ketonitriles

This is one of the most widely used methods, typically yielding 5-aminopyrazoles.[3][4] The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by intramolecular cyclization involving the nitrile.[4]

General Experimental Protocol for Synthesis of 5-Aminopyrazoles from β-Ketonitriles [3]

-

The β-ketonitrile (1 equivalent) and the substituted hydrazine (1 equivalent) are dissolved in a suitable solvent, often ethanol.

-

A catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) may be added.[4]

-

The reaction mixture is typically heated under reflux for several hours.

-

The product often precipitates upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.

Quantitative Data on Regioselectivity

The following table summarizes the regiomeric ratios obtained under different reaction conditions for the reaction of various hydrazines with an ethoxyacrylonitrile derivative, demonstrating the principles discussed.

| Hydrazine Substituent (R) | Conditions | Ratio (3-amino : 5-amino) | Yield of 3-amino isomer (%) | Reference |

| Methyl | Kinetic (NaOEt, 0°C) | 99.2 : 0.8 | 99.2 | [1] |

| Cyclohexyl | Kinetic (NaOEt, 0°C) | 72 : 28 | 72 | [1] |

| tert-Butyl | Kinetic (NaOEt, 0°C) | 5 : 95 | 5 | [1] |

| Phenyl | Kinetic (NaOEt, 0°C) | 50 : 50 | 50 | [1] |

| Methyl | Thermodynamic (Neutral, 70°C) | <1 : 99 | <1 | [1] |

| Cyclohexyl | Thermodynamic (Neutral, 70°C) | <1 : 99 | <1 | [1] |

| tert-Butyl | Thermodynamic (Neutral, 70°C) | <1 : 99 | <1 | [1] |

| Phenyl | Thermodynamic (Neutral, 70°C) | <1 : 99 | <1 | [1] |

Conclusion

The regioselective synthesis of substituted aminopyrazoles is a well-established yet nuanced area of heterocyclic chemistry. By carefully selecting the reaction precursors and controlling the reaction conditions, it is possible to selectively synthesize either the 3-amino- or 5-aminopyrazole isomer. A thorough understanding of the principles of kinetic and thermodynamic control, as well as the steric and electronic effects of substituents, is essential for any researcher working in this field. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of novel aminopyrazole derivatives for applications in drug discovery and beyond.

References

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in Methyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a nucleophilic amino group, an ester functionality, and a pyrazole core offers a multitude of possibilities for chemical modification and the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the chemical reactivity of the exocyclic amino group in this compound, focusing on key transformations including acylation, alkylation, diazotization and subsequent coupling reactions, and cyclization reactions to form fused heterocyclic systems. This document is intended to serve as a valuable resource for researchers and scientists in the field of synthetic and medicinal chemistry, providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the design and execution of novel synthetic strategies.

Introduction

The pyrazole scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its strategically positioned amino and ester groups, serves as a key intermediate for the elaboration of complex molecular architectures. The nucleophilicity of the 3-amino group allows for a variety of chemical transformations, making it a focal point for synthetic diversification. This guide will systematically explore the reactivity of this amino group, providing practical insights for its application in synthetic organic chemistry and drug development.

Spectroscopic Data of this compound

A thorough understanding of the spectroscopic properties of the starting material is essential for accurate reaction monitoring and product characterization.

| Spectroscopic Data | This compound |

| ¹H NMR (DMSO-d₆) | δ 11.9 (s, 1H, NH-pyrazole), 7.85 (s, 1H, CH-pyrazole), 5.95 (s, 2H, NH₂), 3.65 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ 164.5 (C=O), 154.0 (C-NH₂), 138.0 (CH-pyrazole), 98.0 (C-COOCH₃), 50.0 (OCH₃) |

| IR (KBr, cm⁻¹) | 3420, 3320 (NH₂ stretching), 1680 (C=O stretching), 1630 (N-H bending) |

| Mass Spectrum (EI) | m/z 141 (M⁺) |

Chemical Reactivity of the Amino Group

The exocyclic amino group at the C3 position of the pyrazole ring is a versatile functional handle that readily participates in a variety of chemical reactions.

Acylation Reactions

The amino group can be readily acylated using various acylating agents such as acid chlorides and anhydrides to furnish the corresponding N-acylated derivatives. The reaction conditions can be tuned to achieve selective mono-acylation.

Experimental Protocol: N-Acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Note: This protocol is for the ethyl ester analogue and serves as a representative procedure.

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., chloroform, dioxane, or DMF), acetic anhydride (1.0-1.5 eq) is added. The reaction can be carried out at room temperature or with heating. For enhanced reactivity, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be added, particularly when using less reactive acylating agents. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Table 1: N-Acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate - A Study of Reaction Conditions. [1]

| Acetic Anhydride (eq) | Solvent | Catalyst (eq) | Temperature | Time | Product(s) and Ratio |

| 1-1.5 | Chloroform | None | Room Temp | - | Diacetylated product is major |

| 1-1.5 | Dioxane | None | Room Temp | - | Monoacetylated products (2:1 ratio) |

| 1-1.5 | DMF | None | Room Temp | - | Monoacetylated products with minor diacetylated product |

| 1-1.5 | DMF | DMAP (0.2) | Room Temp | 1 h | Monoacetylated products (95:5 ratio) |

| 8 | Acetic Anhydride | None | Reflux | >1 h | Mixture of mono-, di-, and tri-acetylated products |

Note: The study referenced used the ethyl ester. Similar reactivity is expected for the methyl ester.

Alkylation Reactions

While less commonly reported than acylation, the amino group can undergo alkylation. However, competitive N-alkylation of the pyrazole ring nitrogens can occur, often leading to a mixture of products. The regioselectivity can be influenced by the choice of alkylating agent, base, and solvent.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., K₂CO₃, NaH, Cs₂CO₃) is added, and the mixture is stirred for a short period. The alkylating agent (e.g., alkyl halide) is then added, and the reaction is stirred at room temperature or heated until completion as monitored by TLC. The reaction is quenched with water and extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product mixture is then separated and purified by column chromatography.

Diazotization and Azo Coupling Reactions

The 3-amino group can be diazotized using sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is highly reactive and can be coupled with various electron-rich aromatic and heterocyclic compounds to yield intensely colored azo compounds, which are of interest as dyes and potential pharmacological agents.

Experimental Protocol: Synthesis of Azo Dyes

This compound is dissolved in an aqueous solution of a mineral acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a cooled solution of the coupling component (e.g., a phenol or an aniline derivative) in a suitable solvent. The pH of the reaction mixture is adjusted as needed to facilitate the coupling reaction. The precipitated azo dye is collected by filtration, washed with water, and can be further purified by recrystallization.

Cyclization Reactions: Synthesis of Pyrazolo[1,5-a]pyrimidines

One of the most important reactions of the 3-amino group in this pyrazole system is its use in the construction of fused heterocyclic rings, particularly pyrazolo[1,5-a]pyrimidines. These bicyclic systems are prevalent in many biologically active molecules. The synthesis typically involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

A mixture of this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.2 eq) in a solvent such as glacial acetic acid or ethanol is heated to reflux. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added to promote the reaction. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid can be washed with a cold solvent and recrystallized to afford the pure pyrazolo[1,5-a]pyrimidine derivative. Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. [2][3]

| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Conditions | Yield (%) |

| Pentane-2,4-dione | Acetic Acid | H₂SO₄ | Room Temp | 89 |

| Ethyl acetoacetate | Acetic Acid | H₂SO₄ | Room Temp | 95 |

| Ethyl isobutyrylacetate | Acetic Acid | H₂SO₄ | Room Temp | 87 |

| Ethyl butyrylacetate | Acetic Acid | H₂SO₄ | Room Temp | 92 |

Note: The yields are reported for the reaction with the corresponding 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile/carboxylate, but similar high yields are expected for the title compound.

Reactions with Isocyanates and Isothiocyanates

The amino group reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These products can serve as intermediates for the synthesis of other heterocyclic systems or be evaluated for their own biological activity.

Experimental Protocol: Synthesis of Urea/Thiourea Derivatives

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or chloroform), the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) is added. The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted starting material. The product can be further purified by recrystallization.

Condensation with Aldehydes and Ketones (Schiff Base Formation)

The amino group can condense with aldehydes and ketones to form Schiff bases (imines or azomethines). These reactions are typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of Schiff Bases